molecular formula C7H11NO B13270598 5-Oxa-2-azaspiro[3.5]non-7-ene

5-Oxa-2-azaspiro[3.5]non-7-ene

Cat. No.: B13270598
M. Wt: 125.17 g/mol
InChI Key: YYAJNIJSFAXIHV-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[35]non-7-ene is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base and a solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]non-7-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives, while reduction could produce different spirocyclic amines.

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]non-7-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]non-7-ene involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied for its binding affinity to the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The compound’s structure allows it to form hydrogen bonds with specific residues in the enzyme’s active site, thereby influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-2-azaspiro[3.5]non-7-ene is unique due to its specific ring size and the positioning of the oxygen and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.5]non-7-ene

InChI

InChI=1S/C7H11NO/c1-2-4-9-7(3-1)5-8-6-7/h1-2,8H,3-6H2

InChI Key

YYAJNIJSFAXIHV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCOC12CNC2

Origin of Product

United States

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